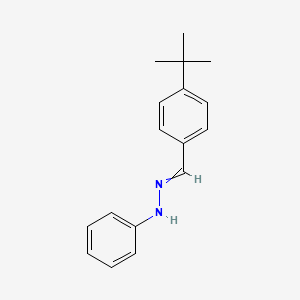

4-Tert-butylbenzaldehyde-phenylhydrazone

Description

Properties

Molecular Formula |

C17H20N2 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methylideneamino]aniline |

InChI |

InChI=1S/C17H20N2/c1-17(2,3)15-11-9-14(10-12-15)13-18-19-16-7-5-4-6-8-16/h4-13,19H,1-3H3 |

InChI Key |

ANVGXHIPALMMHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-tert-butylbenzaldehyde-phenylhydrazone with two closely related derivatives from the evidence:

Key Observations :

- The tert-butyl group is retained across analogs, suggesting a common strategy to modulate solubility and steric effects.

- Substituents like triazine or triazole rings (e.g., in and ) introduce additional nitrogen atoms, which may enhance coordination capabilities or biological activity.

- Methoxy and ethoxy groups in analogs could improve solubility in polar solvents compared to the parent compound.

Preparation Methods

Bromination of 4-Tert-butyltoluene

The foundational step in TBBZA synthesis involves the radical bromination of 4-tert-butyltoluene (TBT) using elemental bromine. This solvent-free process, conducted at 145–220°C under inert atmosphere, generates a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂). Critical parameters include:

This step achieves a 96% conversion rate, with the crude mixture containing <2.2% residual TBT-Br after distillation.

Sommelet Reaction for Aldehyde Formation

The TBT-Br/TBT-Br₂ mixture undergoes hydrolysis via the Sommelet reaction, employing hexamethylenetetramine (HMTA) as the primary reagent. Key conditions include:

-

pH adjustment : Initial reaction mixture pH is raised to 4–5 using sodium hydroxide to neutralize HBr, which inhibits HMTA activity.

-

Solvent system : Water or water-ethanol mixtures, avoiding carboxylic acid co-solvents to prevent esterification.

Post-hydrolysis, impurities such as 4-tert-butylbenzonitrile (TBT-CN) are hydrolyzed under acidic conditions (H₂SO₄ or H₃PO₄) prior to distillation, yielding TBBZA with 99.5% purity.

Table 1: Optimization of TBBZA Synthesis

| Parameter | Optimal Value | Yield/Purity | Reference |

|---|---|---|---|

| Br₂:TBT molar ratio | 1.97:1 | 96% conversion | |

| Bromination temperature | 183–190°C | 99.5% purity | |

| Hydrolysis pH | 4–5 | 80% overall yield |

Condensation of TBBZA with Phenylhydrazine

Acid-Catalyzed Hydrazone Formation

The phenylhydrazone is synthesized via nucleophilic addition-elimination between TBBZA and phenylhydrazine. Reaction conditions are adapted from analogous hydrazine syntheses:

-

Catalyst : Sulfuric acid (0.5–1.0 equiv) in ethanol-water (3:1 v/v).

-

Workup : Neutralization with aqueous NaHCO₃, followed by recrystallization from ethanol.

This method typically affords yields of 70–85%, with purity >95% confirmed by HPLC.

Solvent and Stoichiometric Effects

Variations in solvent polarity and reactant ratios significantly impact yield:

Table 2: Hydrazone Synthesis Optimization

| Condition | Effect on Yield | Optimal Value | Reference |

|---|---|---|---|

| H₂SO₄ concentration | Increases rate | 0.75 equiv | |

| Reaction time | Maximizes conversion | 5 hours | |

| Recrystallization solvent | Ethanol (95%) | Purity >95% |

Mechanistic Insights and Byproduct Analysis

Bromination Mechanism

The radical chain mechanism involves:

-

Initiation : Br₂ homolysis at high temperatures generates bromine radicals.

-

Propagation : Abstraction of a benzylic hydrogen by Br- , forming TBT- , which reacts with Br₂ to yield TBT-Br and regenerate Br- .

Side products like TBT-CN arise from trace nitrile impurities in reagents, necessitating acidic hydrolysis.

Hydrazone Formation Kinetics

The reaction proceeds via:

-

Protonation of the aldehyde carbonyl, increasing electrophilicity.

-

Nucleophilic attack by phenylhydrazine’s amino group.

Industrial Applications and Scalability

TBBZA-phenylhydrazone serves as an intermediate in agrochemicals, notably in synthesizing morpholine-based fungicides like Fenpropimorph. Scalability challenges include:

Q & A

Q. How do steric effects from the tert-butyl group influence the reactivity of 4-tert-butylbenzaldehyde-phenylhydrazone in cyclization reactions?

- Methodological Answer: Compare reaction rates with non-bulky analogs (e.g., 4-methyl derivatives) in acid-catalyzed cyclizations to form triazoles. Steric hindrance from the tert-butyl group slows nucleophilic attack but stabilizes intermediates via hyperconjugation. Kinetic isotopic effect (KIE) studies quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.